1-(tert-Butoxy)-3-(tert-butyl)benzene
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Overview
Description
1-(tert-Butoxy)-3-(tert-butyl)benzene is an organic compound characterized by the presence of two tert-butyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butoxy)-3-(tert-butyl)benzene typically involves the alkylation of a benzene derivative with tert-butyl groups. One common method is the Friedel-Crafts alkylation, where benzene reacts with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to room temperature .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed to introduce tert-butyl groups into various organic compounds, providing a more sustainable and scalable approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
1-(tert-Butoxy)-3-(tert-butyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding alkane.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1-(tert-Butoxy)-3-(tert-butyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(tert-Butoxy)-3-(tert-butyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The tert-butyl groups can influence the compound’s binding affinity and specificity towards these targets, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 1-(tert-Butyl)-4-methoxybenzene
- 1-(tert-Butyl)-3-methoxybenzene
- 1-(tert-Butyl)-2-methoxybenzene
Uniqueness
1-(tert-Butoxy)-3-(tert-butyl)benzene is unique due to the presence of both tert-butyl and tert-butoxy groups on the benzene ring. This structural feature imparts distinct chemical reactivity and physical properties compared to other similar compounds. The combination of these groups can enhance the compound’s stability, solubility, and reactivity in various chemical reactions .
Properties
Molecular Formula |
C14H22O |
---|---|
Molecular Weight |
206.32 g/mol |
IUPAC Name |
1-tert-butyl-3-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C14H22O/c1-13(2,3)11-8-7-9-12(10-11)15-14(4,5)6/h7-10H,1-6H3 |
InChI Key |
KXGSPZQMRFPGNY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC=C1)OC(C)(C)C |
Origin of Product |
United States |
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